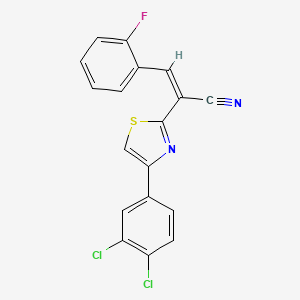

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2FN2S/c19-14-6-5-12(8-15(14)20)17-10-24-18(23-17)13(9-22)7-11-3-1-2-4-16(11)21/h1-8,10H/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQICBGNWIXJMW-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

-

Step 1: Synthesis of Thiazole Ring

Reactants: α-haloketone (e.g., 2-bromoacetophenone) and thioamide (e.g., thiourea)

Conditions: Acidic medium, typically using hydrochloric acid

Product: 2-phenylthiazole

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

Substitution: Halogenating agents like bromine (Br₂) or nitrating mixture (HNO₃/H₂SO₄)

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Primary amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Inhibition of Translation Initiation

One of the primary applications of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is its role as an inhibitor of translation initiation factors eIF4E and eIF4G. This compound was identified through a screening campaign aimed at finding small molecules that could disrupt protein-protein interactions critical for translation initiation. It has been shown to inhibit these interactions both in vitro and in vivo, making it a valuable tool in cancer research where such pathways are often dysregulated .

Cancer Research

The compound has been extensively studied for its potential anti-cancer properties. Research indicates that it can reduce the proliferation of cancer cells by inhibiting the translation of oncogenic mRNAs, thereby impeding tumor growth . The structure-activity relationship studies have led to the development of various analogs with improved efficacy against different cancer cell lines, highlighting its versatility as a lead compound in cancer therapeutics .

Case Study 1: eIF4E/eIF4G Interaction Inhibition

In a study published in Nature, researchers synthesized a series of thiazol-2-yl hydrazones derived from this compound to explore their binding affinities to eIF4E. The results demonstrated that modifications to the phenyl rings significantly influenced binding affinity and inhibitory potency, with certain analogs showing enhanced activity against the eIF4E/eIF4G interaction .

Case Study 2: Antioxidant Activity

Another study investigated the antioxidant properties of compounds related to this compound. The research focused on evaluating their radical scavenging activities using DPPH and ABTS assays. Results indicated that some derivatives exhibited substantial radical scavenging capabilities, suggesting potential applications in managing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and fluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to the diarylacrylonitrile family, where modifications to the aryl and heterocyclic groups significantly alter bioactivity. Key structural analogs include:

Key Observations:

- Heterocyclic Core : Replacing pyrrole (ANI-7) with thiazole (target compound) introduces sulfur-based hydrogen-bonding capabilities, which may improve selectivity for thiol-rich enzyme pockets .

- Stereochemical Impact : The Z-configuration in acrylonitriles is crucial for planar molecular geometry, as seen in ’s cytotoxic analogs, which require coplanar aryl groups for activity .

Physicochemical Properties

- LogP and Solubility : The 3,4-dichlorophenyl and thiazole groups increase hydrophobicity (predicted LogP ~4.2) compared to ’s hydroxy/methoxy analog (LogP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .

- Electrostatic Potential: The acrylonitrile nitrile group acts as a hydrogen-bond acceptor, while the thiazole sulfur and fluorine atoms contribute to dipole interactions, critical for target engagement .

Biological Activity

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiazole ring and dichlorophenyl moiety contributes significantly to its biological properties.

The biological activity of thiazole derivatives often relates to their ability to interact with various biological targets. The following mechanisms have been proposed for this compound:

- Inhibition of Protein Interactions : Similar compounds have shown the ability to inhibit critical protein-protein interactions involved in cell signaling pathways.

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, likely due to its ability to induce apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Antitumor | A431 (human epidermoid carcinoma) | IC50 < 5 µM | |

| Antifungal | Candida albicans | MIC 50 = 1.23 µg/mL | |

| Cytotoxicity | Jurkat cells | IC50 < 10 µM |

Case Studies

- Antitumor Activity : In a study assessing the efficacy of thiazole derivatives, this compound demonstrated significant cytotoxicity against A431 cells with an IC50 value below 5 µM. This suggests a strong potential for development as an anticancer agent.

- Antifungal Properties : The compound was tested against various fungal strains and exhibited notable activity against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like ketoconazole.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- The presence of the dichlorophenyl group enhances cytotoxicity.

- Substitutions on the thiazole ring influence the binding affinity and biological activity.

- The fluorine atom in the phenyl group may contribute to improved solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile?

The compound is typically synthesized via base-catalyzed condensation reactions. For example, analogous acrylonitriles are prepared by reacting substituted benzaldehydes with nitrile-containing precursors (e.g., thiazol-2-yl acetonitriles) under basic conditions. Optimization of solvent (e.g., ethanol or dioxane), temperature, and catalyst (e.g., piperidine) is critical for achieving high Z-selectivity . Post-synthesis, purification via recrystallization or column chromatography ensures product integrity.

Q. How is the Z-configuration of the acrylonitrile moiety confirmed?

The Z-geometry is confirmed using nuclear Overhauser effect (NOE) NMR experiments, which detect spatial proximity between the thiazole and fluorophenyl protons. Additionally, X-ray crystallography can unambiguously resolve stereochemistry, as demonstrated in structurally similar acrylonitrile derivatives .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Key methods include:

- Reverse-phase HPLC (RP-HPLC) : To separate isomers and quantify purity (e.g., using C18 columns with ACN/water gradients) .

- High-resolution mass spectrometry (HRMS) : For exact mass verification .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : To confirm substituent positions and detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize isomer formation?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may favor E-isomers. Ethanol or dioxane often improves Z-selectivity .

- Catalyst screening : Bases like DBU or K₂CO₃ can reduce side reactions.

- Temperature control : Lower temperatures (0–25°C) suppress thermal isomerization . Post-synthetic isomer separation via RP-HPLC or chiral chromatography is recommended for complex mixtures .

Q. What strategies resolve contradictory spectral data during structural characterization?

- Multi-technique validation : Cross-verify NMR assignments with HSQC, HMBC, and COSY experiments to resolve overlapping signals.

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous peaks in crowded spectra.

- Computational modeling : DFT calculations can predict chemical shifts and compare with experimental data .

Q. How does substitution on the phenyl rings influence biological activity?

- Electron-withdrawing groups (e.g., Cl, F) : Enhance metabolic stability and receptor binding affinity, as seen in ER+ve breast cancer inhibitors .

- Steric effects : Bulky substituents on the thiazole ring (e.g., 3,4-dichlorophenyl) improve selectivity by reducing off-target interactions . Systematic structure-activity relationship (SAR) studies, including fluorophenyl vs. nitrophenyl analogs, are essential for optimizing potency .

Q. What in vitro models are appropriate for evaluating anticancer activity?

- Cell lines : ER+ve MCF-7 and triple-negative MDA-MB-231 breast cancer cells are standard models.

- Mechanistic assays : Aryl hydrocarbon receptor (AhR) pathway activation can be assessed via luciferase reporter assays .

- Selectivity testing : Compare IC₅₀ values against non-tumorigenic cells (e.g., MCF-10A) to confirm tumor-specific toxicity .

Q. How can researchers address low solubility in biological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve bioavailability .

- Co-solvent systems : DMSO/PBS mixtures (<1% DMSO) minimize cytotoxicity while maintaining compound stability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.